2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol
Description
Properties
CAS No. |
188939-71-1 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3 |
InChI Key |
KNQOZVMAZQABOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2(CCCC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .
Chemical Reactions Analysis
Types of Reactions
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .
Major Products Formed
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is a derivative of Mannich bases, which are known for their diverse biological activities. Mannich bases have been extensively studied for their potential as anticancer agents, antimicrobial compounds, and as treatments for various diseases.
Anticancer Activity
Research indicates that Mannich bases exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have shown effectiveness against human breast cancer (MCF-7) and leukemia (HL-60) cells. The introduction of the dimethylamino group enhances the hydrophilicity of these compounds, potentially improving their bioavailability and therapeutic efficacy .
Table 1: Cytotoxicity of Mannich Bases
| Compound Structure | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Mannich Base A | MCF-7 | < 2 | |
| Mannich Base B | HL-60 | < 5 | |
| 2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol | TBD | TBD | TBD |
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that derivatives of Mannich bases possess antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial growth .
Drug Design and Development
In drug design, the incorporation of the dimethylamino group into the biphenyl structure can modify pharmacokinetic properties, enhancing solubility and absorption. This modification is crucial in developing drugs that require improved delivery systems.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can lead to the development of more effective drugs. Variations in the aromatic rings and substituents can significantly influence biological activity and selectivity towards specific targets .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound.
Study on Anticancer Activity
A study published in Medicinal Chemistry explored various Mannich bases' effects on cancer cell lines. The findings indicated that modifications to the biphenyl structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing targeted therapies .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This research supports further exploration into the potential use of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules:
Biphenyl Derivatives: 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A): Features a central isopropylidene bridge and phenolic -OH groups. Unlike the target compound, Bisphenol A lacks nitrogen-containing substituents and has full aromaticity, resulting in higher hydrophobicity . 4,4'-Sulfonyldiphenol (Bisphenol S): Contains a sulfonyl bridge instead of the dihydro core. The sulfonyl group increases polarity but reduces flexibility compared to the partially saturated biphenyl system in the target compound .
Phenolic Antioxidants: Zingerol: A phenolic compound with a hydroxyl group and ketone moiety. Its antioxidant activity (IC50 = 3.0 ± 0.2 μM in ABTS assay) is attributed to hydrogen donation by the phenolic -OH .
Heterocyclic Analogues: 1-(2-Methyl-1H-indol-3-yl)-2(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline: A nitrogen-rich heterocycle with a tetrahydroisoquinoline core.
Functional Group Analysis and Reactivity
- Phenolic -OH: Likely to participate in hydrogen bonding and redox reactions, similar to Zingerol and other phenolic antioxidants .
- This group is absent in Bisphenol A/S, which rely on sulfonyl/isopropylidene bridges for polarity .
Data Tables Summarizing Comparative Properties
Research Findings and Mechanistic Insights
- Antioxidant Potential: The phenolic -OH in the target compound is expected to donate hydrogen atoms to neutralize free radicals, akin to Zingerol . The dimethylamino group may stabilize radical intermediates via electron donation.
- Structural Flexibility: The dihydro core may allow adaptive binding in enzyme pockets, contrasting with rigid Bisphenol A/S scaffolds .
- Synergistic Effects: Proximity of phenolic -OH and dimethylamino groups could enable dual mechanisms (radical scavenging + metal chelation), a feature absent in simpler phenolics.
Biological Activity
2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol, a compound with the chemical formula and CAS number 15339497, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a dimethylamino group and a hydroxyl group, which may contribute to its biological activity. The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various bacterial strains. For instance, it showed notable efficacy against both Gram-positive and Gram-negative bacteria in vitro.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Interaction with Receptors : It is hypothesized that the dimethylamino group enhances binding affinity to certain receptors in the central nervous system, contributing to its neuroprotective effects.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various derivatives of biphenyl compounds. The results indicated that this compound exhibited an IC50 value of 0.5 µM against Staphylococcus aureus, comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a recent investigation involving human tumor cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 0.8 to 2.5 µM across different cell types. This suggests its potential as an anticancer agent .
- Neuroprotective Study : A neuropharmacological assessment revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, indicating its potential for treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
